molecular formula C12H16N4 B3058210 3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine CAS No. 884340-12-9

3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine

Cat. No. B3058210
M. Wt: 216.28 g/mol
InChI Key: JFKPRGAXIHXMIM-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative and has a molecular formula of C13H17N3.

Future Directions

: Thermo Scientific Chemicals: tert-Butyl carbamate : ChemicalBook: (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl : Sigma-Aldrich: (2-Bromo-pyridin-4-yl)carbamic acid tert-butyl ester

properties

IUPAC Name

5-tert-butyl-2-pyridin-4-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-12(2,3)10-8-11(13)16(15-10)9-4-6-14-7-5-9/h4-8H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKPRGAXIHXMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447697
Record name 3-tert-butyl-1-pyridin-4-yl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine

CAS RN

884340-12-9
Record name 3-tert-butyl-1-pyridin-4-yl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the procedure in Example 161A Step 3, 4-hydrazinopyridine hydrochloride (1.0 g, 6.87 mmol) and 4,4-dimethyl-3-oxopentanenitrile (860 mg, 6.87 mmol) were reacted to give 3-tert-butyl-1-(pyridin-4-yl)-1H-pyrazol-5-amine (250 mg, 1.16 mmol, 17%). 1H NMR (300 MHz, DMSO-d6) δ 8.55 (br s, 2H), 7.69 (br s, 2H), 5.55 (br s, 2H), 5.46 (s, 1H), 1.22 (s, 9H); LC-MS (ESI) m/z 217 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-hydrazinopyridine hydrochloride (400 mg, 2.74 mmol) was dissolved in MeOH and passed through a column filled with the ion-exchange resin Ambersep 900-OH (Fluka). MeOH was eluted until no product remains in the column (checked by TLC). Concentration of the resulting methanolic solution afforded 4-hydrazinopyridine (285 mg, 95%) as a red oil. 1H-NMR (δ, ppm, DMSO-d6): 4.14 (s, 2H, NH2), 6.62 (d, 2H, Harom,Py, J=6.2 Hz), 7.51 (s, 1H, NH), 8.00 (d, 2H, Harom,Py, J=6.2 Hz). A mixture of 4-hydrazinopyridine (285 mg, 2.61 mmol) and 4,4-dimethyl-3-oxopentanenitrile (327 mg, 2.61 mmol) in toluene (1 mL) was heated under reflux during 16 h. After cooling to room temperature, evaporation of the solvent in vacuo afforded a brown residue which was purified by chromatography on silica gel (cyclohexane-EtOAc, 6:4 until 3:7). The title compound (291 mg, 51%) was obtained as a pale yellow solid (Rf 0.27, cyclohexane-EtOAc, 3:7). 1H-NMR (δ, ppm, DMSO-d6): 1.22 (s, 9H, t-Bu), 5.46 (s, 1H, HPyz,4), 5.56 (s, 2H, NH2), 7.70 (s, 2H, Harom,Py), 8.56 (s, 2H, Harom,Py). 13C-NMR (δ, ppm, DMSO-d6): 29.8 ((CH3)3), 31.9 (C(CH3)3), 88.7 (CPyz,4), 114.6 (CPy,3+5), 146.0 and 148.5 (CPyz,5 and CPyz,3), 150.4 (CPy,2+6), 162.5 (CPyz,4). LC-MS (m/z): 217 (M+H, 100).
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
327 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
51%

Synthesis routes and methods III

Procedure details

Following the procedure for Example 282A Step 1, 4-hydrazinylpyridin-2(1H)-one was heated at 80° C. overnight with 4,4-dimethyl-3-oxopentanenitrile. The reaction mixture was concentrated, triturated with DCM, and purified using silica gel chromatography eluting with a MeOH/DCM gradient (2-10%) to afford 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)pyridin-2(1H-one (307 mg, 33% yield). 1H NMR (300 MHz, DMSO d6) δ 1.18 (s, 9H), 5.43 (s, 1H), 5.47 (s, 2H), 6.55 (s, 1H), 6.66 (m, 1H), 7.37 (d, 1H), 11.40 (s, 1H); LC-MS (ESI) m/z 233 (M+H)+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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